N-[2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]methanesulfonamide
Description
N-[2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]methanesulfonamide is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine, a trifluoromethyl group, and a methanesulfonamide group
Properties
IUPAC Name |
N-[2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O3S/c1-19(17,18)14-2-3-15-5-6(9(11,12)13)4-7(10)8(15)16/h4-5,14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUAFYGCVAKRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=C(C=C(C1=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of 2-amino-3-chloro-5-(trifluoromethyl)pyridine with an appropriate sulfonylating agent under controlled conditions. The reaction is usually carried out in a solvent such as methylene chloride or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-chloro-5-(trifluoromethyl)pyridine
- 3-chloro-2-oxo-5-(trifluoromethyl)pyridine
- N-[2-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl)ethyl]sulfonamide
Uniqueness
N-[2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]methanesulfonamide is unique due to the presence of both the trifluoromethyl group and the methanesulfonamide group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methanesulfonamide group contributes to its potential as a pharmacophore in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
